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Compound of Interest

Compound Name: Gallopamil

Cat. No.: B102620

An In-depth Technical Guide to Gallopamil Hydrochloride

Introduction

Gallopamil hydrochloride is a phenylalkylamine derivative and a potent L-type calcium channel
blocker.[1][2][3][4] As a methoxy derivative of verapamil, it exhibits significant antiarrhythmic
and vasodilator properties.[5][6][7] This guide provides a comprehensive overview of its
chemical structure, physicochemical and pharmacological properties, and the experimental
methodologies used to characterize it.

Chemical Structure and Identifiers

Gallopamil hydrochloride is a racemic mixture.[8][9] Its chemical identity is defined by various
nomenclature systems and registration numbers.
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Identifier Value

5-[2-(3,4-dimethoxyphenyl)ethyl-
methylamino]-2-propan-2-yl-2-(3,4,5-

IUPAC Name _ o _
trimethoxyphenyl)pentanenitrile;hydrochloride[1
0]

CAS Number 16662-46-7[4][10][11]

PubChem CID 119442[10]

Molecular Formula C28H41CIN205[10]

Molecular Weight 521.09 g/mol [2][8][11]

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)

SMILES Strin
I (C#N)C2=CC(=C(C(=C2)OC)OC)OC.CI[10]

Methoxyverapamil hydrochloride, D-600
Synonyms )
hydrochloride, Algocor, Procorum[2][10]

Physicochemical Properties

The physical and chemical characteristics of Gallopamil hydrochloride are crucial for its
formulation and bioavailability.

Property Value

Melting Point 145-148 °C (Racemate)[9][11]

Appearance Yellowish viscous oil (as free base)[9]

Chirality Racemic mixture[4][8]
Pharmacology

Gallopamil's therapeutic effects are rooted in its specific interaction with calcium channels and
its subsequent influence on the cardiovascular system.

Mechanism of Action
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Gallopamil hydrochloride functions by selectively inhibiting the influx of calcium ions through L-
type calcium channels.[1][12] This action targets myocardial cells, cardiac pacemaker cells,
and vascular smooth muscle cells.[1][12]

+ In Myocardial Cells: By blocking calcium entry during the action potential's plateau phase,
Gallopamil reduces intracellular calcium concentration. This leads to decreased myocardial
contractility and a lower heart rate, which in turn reduces the heart's oxygen demand.[1]

¢ In Vascular Smooth Muscle Cells: The inhibition of calcium influx prevents the contraction of
these cells, leading to vasodilation, particularly in arteriolar resistance vessels.[1] This
vasodilation decreases systemic vascular resistance, resulting in reduced blood pressure.[1]

[2]

¢ In Cardiac Conduction System: Gallopamil can prolong the refractory period of the
atrioventricular (AV) node, slowing the conduction of electrical impulses.[1]
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Mechanism of Action of Gallopamil Hydrochloride.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of Gallopamil have been characterized
in human studies.

o Metabolism: Gallopamil undergoes extensive metabolism, primarily through N-dealkylation
and O-demethylation, followed by glucuronidation or N-formylation.[13] The clearance is
almost entirely metabolic, with very little of the unchanged drug being excreted.[13]

o Stereoselectivity: While first-pass metabolism is not significantly stereoselective, serum
protein binding and renal elimination are, favoring the (S)-enantiomer.[14][15]

o Excretion: Approximately 50% of a dose is excreted in the urine and 40% in the feces.[13]
The main metabolite found in plasma and urine results from the loss of the 3,4-
dimethoxyphenethyl group.[13]

Parameter Enantiomer Value
Apparent Oral Clearance R-gallopamil 4.8 L/min (95% CI. 2.9-6.8)[14]
S-gallopamil 5.5 L/min (95% CI: 2.5-8.5)[14]
Half-life R-gallopamil 6.2 h[14]
S-gallopamil 7.2 h[14]
Renal Elimination (% of dose) R-gallopamil 0.49%[14]
S-gallopamil 0.71%[14]
Pharmacodynamics

Gallopamil's primary pharmacodynamic effects are on the cardiovascular system. It
significantly reduces both systolic and diastolic blood pressure.[2][6] A potent effect is the
prolongation of the PR interval in the electrocardiogram (ECG), with a mean prolongation of
about 35.7% observed in studies.[14] The (S)-enantiomer is primarily responsible for this effect.
[15]
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Therapeutic Uses and Side Effects

Gallopamil hydrochloride is primarily used in the management of cardiovascular conditions
such as angina pectoris and hypertension.[1][4][16] It is considered at least as effective as
nifedipine and diltiazem for treating stable angina.[7][17]

Common side effects include dizziness, fatigue, headache, and gastrointestinal discomfort.[16]
More serious, though less common, side effects can include severe hypotension, bradycardia,
and atrioventricular block.[16]

Experimental Protocols

The properties of Gallopamil hydrochloride have been elucidated through various
experimental models.

In Vitro Inhibition of Acid Secretion

This protocol was used to determine Gallopamil's effect on gastric acid secretion, revealing an
off-target effect.[18]

e Model: Isolated and enriched parietal cells from guinea pigs.[18]

o Methodology: The uptake of **C-aminopyrine is used as an index of H+ secretion. Parietal
cells are exposed to Gallopamil hydrochloride at varying concentrations.[18]

o Key Findings: Gallopamil inhibits acid secretion in a concentration-dependent manner with
an ICso of 10.9 uM.[5][6][18] The inhibition is noncompetitive and is believed to occur via
interference with the K+/H+-ATPase proton pump.[18]

In Vivo Antiarrhythmic and Hemodynamic Evaluation

This protocol assesses the primary therapeutic effects of Gallopamil in a living organism.
e Model: Male Wistar rats.[2]

o Methodology: Gallopamil hydrochloride (e.g., 0.2 mg/kg) is administered intravenously over
5 minutes.[2][6] ECG and blood pressure are monitored continuously. Arrhythmias like
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ventricular tachycardia (VT) and ventricular fibrillation (VF) can be induced to test the drug's
efficacy.[6]

» Key Findings: Gallopamil markedly reduces VT, prevents VF, and significantly lowers
systolic and diastolic blood pressure without a major impact on heart rate.[2][6]
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Workflow for a Human Pharmacokinetic/Pharmacodynamic Study.
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Human Pharmacokinetic Studies

These studies are essential for determining the clinical dosage and understanding the drug's

behavior in humans.
e Model: Healthy human volunteers.[14][15]

» Methodology: Subjects receive a defined oral dose of Gallopamil hydrochloride. Blood
samples are drawn at multiple time points, and serum concentrations of the drug and its
enantiomers are measured using gas chromatography/mass spectrometry (GC/MS).[14]
Simultaneously, pharmacodynamic effects like ECG changes are recorded.[14]

o Key Findings: These studies provide critical data on oral clearance, half-life, protein binding,
and the relationship between drug concentration and physiological effects like PR interval
prolongation.[14]

Excitation-Contraction Coupling Studies

This specialized protocol investigates the fundamental mechanism of Gallopamil's action at
the cellular level in muscle fibers.

e Model: Short skeletal muscle fibers from the toe of a frog (m. lumbricalis digiti IV).[19]

+ Methodology: The experiment is conducted under voltage-clamp control using two internal
micro-electrodes. The muscle fiber is depolarized from a holding potential (e.g., -90 mV) to 0
mV in the presence of Gallopamil (5-100 uM), and the resulting force development is

measured.[19]

» Key Findings: Gallopamil allows one normal contraction upon initial depolarization but
causes paralysis in subsequent depolarizations, suggesting it binds with high affinity to the
depolarized state of the force-controlling system in the T-tubular membrane.[19]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10671907/
https://pubmed.ncbi.nlm.nih.gov/9190842/
https://www.benchchem.com/product/b102620?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10671907/
https://pubmed.ncbi.nlm.nih.gov/10671907/
https://pubmed.ncbi.nlm.nih.gov/10671907/
https://www.benchchem.com/product/b102620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1192368/
https://www.benchchem.com/product/b102620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1192368/
https://www.benchchem.com/product/b102620?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1192368/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Chemical & Physical Phenylalkylamlne PhyS|cochem|caI
Properties Structure Profile

kads to %ads to

Pharmacological L-Type Caz*
Mechanism Channel Blockade

Results in |Results in Results in

Physiological
Effects

Therapeutic
Applications

Click to download full resolution via product page

Vasodilation Negative Inotropy Negative Dromotropy

Hypertension Angina Pectoris

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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